5-amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

PXR Nuclear Receptor Drug Metabolism

5-Amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 900013-37-8) is a fully substituted 1,2,3-triazole-4-carboxamide bearing a C5-amino group, an N1-benzyl substituent, and an N-(3-methoxybenzyl) carboxamide side chain. Its molecular formula is C18H19N5O2 (MW 337.38 g/mol), and it is commercially supplied as a research chemical at purities typically ≥95%.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 900013-37-8
Cat. No. B2513685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS900013-37-8
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N
InChIInChI=1S/C18H19N5O2/c1-25-15-9-5-8-14(10-15)11-20-18(24)16-17(19)23(22-21-16)12-13-6-3-2-4-7-13/h2-10H,11-12,19H2,1H3,(H,20,24)
InChIKeyZOFDWXSVHRNKKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 900013-37-8): Core Chemical Identity and Procurement Baseline


5-Amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 900013-37-8) is a fully substituted 1,2,3-triazole-4-carboxamide bearing a C5-amino group, an N1-benzyl substituent, and an N-(3-methoxybenzyl) carboxamide side chain . Its molecular formula is C18H19N5O2 (MW 337.38 g/mol), and it is commercially supplied as a research chemical at purities typically ≥95% . The compound belongs to a scaffold class that has been structurally optimized for potent and selective modulation of the pregnane X receptor (PXR) [1], though the specific biological profile of this CAS registry number remains largely uncharacterized in the primary literature.

Why 5-Amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by In-Class Analogs Without Verification


Within the 1H-1,2,3-triazole-4-carboxamide series, minor structural modifications at the N1, C5, and carboxamide positions profoundly alter target affinity, functional selectivity (e.g., inverse agonism vs. antagonism), and off-target profiles [1]. For example, in the PXR inhibitor series, a close analog pair—compound 85 (a dual inverse agonist/antagonist) and compound 89 (a pure antagonist)—differ only by a subtle substitution, yet display qualitatively distinct pharmacological behaviors despite both exhibiting low nanomolar binding IC50 values [1]. The specific combination of C5-NH₂, N1-benzyl, and the N-(3-methoxybenzyl) amide in CAS 900013-37-8 is structurally unique among commercially cataloged triazole-4-carboxamides and has no publicly disclosed head-to-head comparator data. Thus, assuming functional equivalence with any off-the-shelf analog carries substantial scientific risk and must be validated experimentally.

Quantitative Differentiation Evidence for 5-Amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (900013-37-8) vs. Closest Analogs


Scaffold Validation via PXR Binding and Cellular Activity: Class-Level Quantitative Benchmarks

The 1H-1,2,3-triazole-4-carboxamide scaffold to which CAS 900013-37-8 belongs has been optimized to achieve low nanomolar IC50 binding and cellular activity at human PXR. The most potent compounds in this class, compound 85 (dual inverse agonist/antagonist) and compound 89 (pure antagonist), demonstrate that this chemotype is capable of sub-100 nM potency [1]. However, no direct binding or cellular data are publicly available for the specific substitution pattern of 5-amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide.

PXR Nuclear Receptor Drug Metabolism

Antiviral Activity of 5-(Benzylamino)-1H-1,2,3-triazole-4-carboxamides: Structural Neighborhood Evidence

A related subclass, 5-(benzylamino)-1H-1,2,3-triazole-4-carboxamides, has shown EC50 values in the low micromolar range against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), with compounds 5s and 5t demonstrating dual activity [1]. These analogs differ from CAS 900013-37-8 by replacement of the C5-amino group with a benzylamino group. The target compound's C5-NH₂ group eliminates the amine pKa variability introduced by the benzylamino substituent, potentially altering both antiviral potency and cytotoxicity.

Antiviral HCMV VZV

Anticancer Screening of 1,2,3-Triazole-4-carboxamides in NCI-60 Panel: Scaffold Potential Without Target-Specific Data

A library of 1,2,3-triazole-4-carboxamide derivatives, including 5-amino-substituted variants, has been screened across the NCI-60 human tumor cell line panel [1]. Two compounds, notably 5-Amino-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide, showed significant broad-spectrum activity with mean GI50 values in the low micromolar range. The target compound (900013-37-8) was not included in this panel. Its unique N-(3-methoxybenzyl) amide and N1-benzyl substitution may alter cytotoxicity profiles compared to the p-tolyl and dichlorophenyl amide analogs.

Anticancer NCI-60 Cytotoxicity

Recommended Application Scenarios for 5-Amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (900013-37-8) Based on Scaffold Evidence


PXR Modulator Hit-Finding and Lead Optimization

Given the established potency of 1H-1,2,3-triazole-4-carboxamides as PXR inverse agonists and antagonists, this compound can serve as a structurally differentiated starting point for hit expansion [1]. Its N-(3-methoxybenzyl) group introduces steric and electronic effects not explored in the published PXR series, potentially yielding novel selectivity profiles. Procure for PXR LBD binding assays and HepG2 cellular reporter assays.

Antiviral Profiling Against Herpesviruses

The close structural relationship to 5-(benzylamino)-triazole-4-carboxamides with anti-HCMV and anti-VZV activity (EC50 ~2-3 μM) supports antiviral screening of this compound [2]. The C5-amino group may reduce cytotoxicity or alter the therapeutic window relative to the benzylamino analogs. Procure for in vitro testing against HCMV, VZV, and HSV in HEL or MRC-5 cell cultures.

Broad-Spectrum Anticancer Screening

The 5-amino-triazole-4-carboxamide core has demonstrated broad cytotoxicity in the NCI-60 panel [3]. This specific compound, bearing a 3-methoxybenzyl amide, is structurally distinct from the published actives and warrants screening in the NCI-60 or similar panel to identify potential tumor-type selectivity. Procure for cell viability assays across a diverse set of cancer cell lines.

Kinase or Enzyme Inhibition Panel Screening

The 1,2,3-triazole-4-carboxamide scaffold has been explored for glycogen synthase kinase-3 (GSK-3) inhibition and other kinase targets [3]. The hydrogen-bonding capacity of the C5-amino group combined with the flexible 3-methoxybenzyl amide may engage ATP-binding pockets or allosteric sites not accessed by existing analogs. Procure for broad kinase profiling or specific enzyme inhibition panels.

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